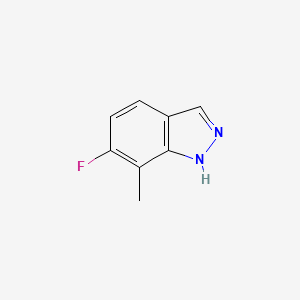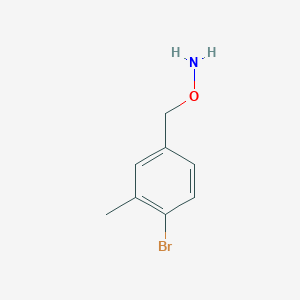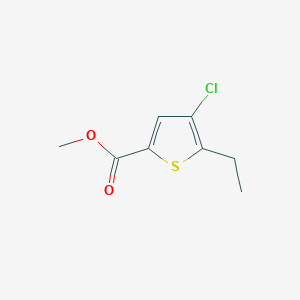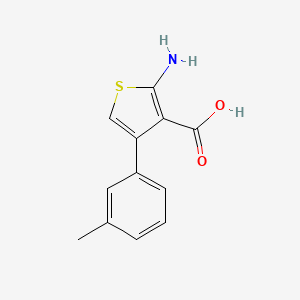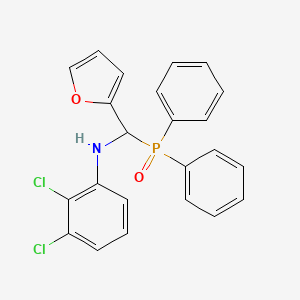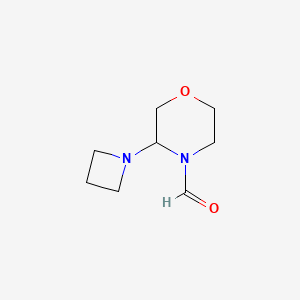
3-(Azetidin-1-yl)morpholine-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Azetidin-1-yl)morpholine-4-carbaldehyde is a heterocyclic organic compound that features both azetidine and morpholine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-1-yl)morpholine-4-carbaldehyde typically involves the formation of the azetidine ring followed by its attachment to the morpholine ring. One common method includes the reaction of azetidine with morpholine-4-carbaldehyde under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure conditions to ensure the correct formation of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These can include continuous flow synthesis techniques, which allow for better control over reaction parameters and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for pharmaceutical applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Azetidin-1-yl)morpholine-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(Azetidin-1-yl)morpholine-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism by which 3-(Azetidin-1-yl)morpholine-4-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The azetidine and morpholine rings can enhance the compound’s binding affinity and specificity for these targets, leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Azetidin-3-yl)morpholine: Similar structure but with different substitution patterns.
2-Chloroquinoline-3-carbaldehyde: Another heterocyclic compound with different ring systems and functional groups.
Uniqueness
3-(Azetidin-1-yl)morpholine-4-carbaldehyde is unique due to its combination of azetidine and morpholine rings, which confer distinct chemical and biological properties. This dual-ring structure can enhance its reactivity and potential as a versatile intermediate in organic synthesis.
Would you like more details on any specific section?
Eigenschaften
Molekularformel |
C8H14N2O2 |
|---|---|
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
3-(azetidin-1-yl)morpholine-4-carbaldehyde |
InChI |
InChI=1S/C8H14N2O2/c11-7-10-4-5-12-6-8(10)9-2-1-3-9/h7-8H,1-6H2 |
InChI-Schlüssel |
WXUSOEUTWPMNFW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C1)C2COCCN2C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl-[5-nitro-2-(propane-2-sulfonyl)-benzyl]-amine](/img/structure/B12071493.png)

![1,3,4,6-Tetra-O-acetyl-2-[(2-aminoacetyl)amino]-2-deoxy-a-D-glucopyranose](/img/structure/B12071508.png)
